molecular formula C13H15NO3 B2686628 {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol CAS No. 55435-56-8

{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol

Cat. No.: B2686628
CAS No.: 55435-56-8
M. Wt: 233.267
InChI Key: ZJOCDHLLTLVNKW-VOTSOKGWSA-N
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Description

{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol is a synthetic organic compound with the molecular formula C13H15NO3 This compound features an oxazole ring, a phenylvinyl group, and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylvinyl ketone with an amino alcohol in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction of the oxazole ring can produce various amine derivatives.

Scientific Research Applications

{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and phenylvinyl group can participate in binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol: shares similarities with other oxazole derivatives and phenylvinyl compounds.

    Indole derivatives: These compounds also feature heterocyclic rings and aromatic groups, making them structurally similar.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual hydroxymethyl groups and phenylvinyl moiety provide versatility in chemical modifications and interactions.

Biological Activity

The compound {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol, also known as 2-styryl-4,5-dihydrooxazole-4,4-diyl dimethanol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its potential anticancer effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-(hydroxymethyl)-2-[(E)-2-phenylethenyl]-5H-1,3-oxazol-4-yl]methanol
  • Molecular Formula : C13H15N1O3
  • CAS Number : 55435-56-8

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of oxazole derivatives. In a comprehensive review of oxazole derivatives, it was noted that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

CompoundMIC (µg/ml)Inhibition Zone (mm)
{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole}3212
Ampicillin3.2826
Ciprofloxacin3.3624

In a study conducted by Singh et al., derivatives of oxazole were synthesized and tested against gram-positive and gram-negative bacteria. The results indicated that the synthesized compounds displayed comparable or superior antibacterial activity relative to standard antibiotics .

Antifungal Activity

The antifungal efficacy of this compound has also been explored. Research indicates that oxazole derivatives can inhibit fungal growth effectively. For instance, in a study by Gadakh et al., several oxazole derivatives were tested against Candida albicans and Aspergillus niger, showing notable antifungal activity.

CompoundMIC (µg/ml)Target Fungi
{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole}16Candida albicans
Fluconazole8Candida albicans

The results highlighted that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole .

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties. A study focused on the structure–activity relationship (SAR) of oxazole derivatives found that certain compounds induced apoptosis in cancer cells. Specifically, derivatives similar to this compound demonstrated an ability to cleave PARP and induce DNA laddering in human colorectal cancer cells .

Case Studies

  • Antibacterial Study : In a controlled laboratory setting, a series of oxazole derivatives were synthesized and tested for antibacterial activity against Bacillus subtilis and E. coli. The results indicated that compounds with a phenylvinyl group showed enhanced activity compared to their non-substituted counterparts .
  • Antifungal Evaluation : A comparative study involving several oxazole derivatives was conducted against common fungal pathogens. The results revealed that compounds containing the oxazole ring exhibited significant antifungal activity with zones of inhibition reaching up to 20 mm against Aspergillus niger .

Properties

IUPAC Name

[4-(hydroxymethyl)-2-[(E)-2-phenylethenyl]-5H-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-7,15-16H,8-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOCDHLLTLVNKW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C=CC2=CC=CC=C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N=C(O1)/C=C/C2=CC=CC=C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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